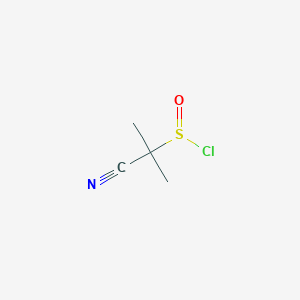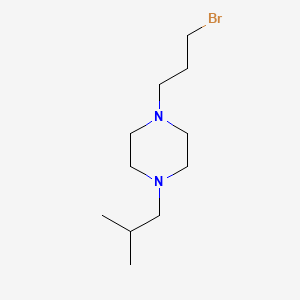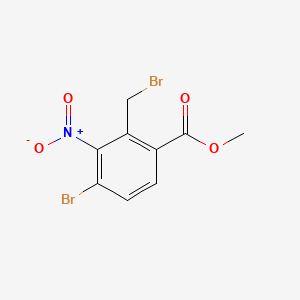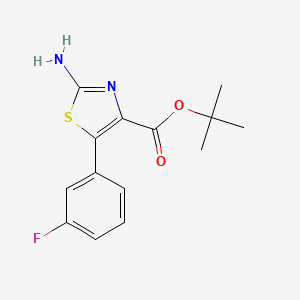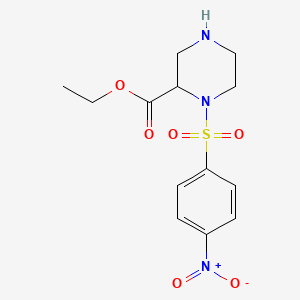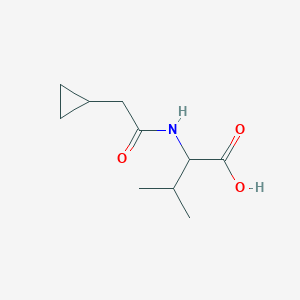
(2-Cyclopropylacetyl)valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropylacetyl)valine is a compound with the molecular formula C10H17NO3 It is a derivative of valine, an essential amino acid, and features a cyclopropylacetyl group attached to the valine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylacetyl)valine can be achieved through several methods. One common approach involves the acylation of valine with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound. This method is advantageous due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclopropylacetyl)valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The cyclopropylacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylacetyl ketones or acids, while reduction can produce cyclopropylacetyl alcohols or amines.
Aplicaciones Científicas De Investigación
(2-Cyclopropylacetyl)valine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of (2-Cyclopropylacetyl)valine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. Its cyclopropylacetyl group can interact with active sites of enzymes, altering their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Valine: An essential amino acid with a similar structure but lacking the cyclopropylacetyl group.
Cyclopropylacetyl derivatives: Compounds with similar cyclopropylacetyl groups attached to different amino acids or molecules.
Uniqueness
(2-Cyclopropylacetyl)valine is unique due to its specific combination of the cyclopropylacetyl group and valine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
2-[(2-cyclopropylacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-6(2)9(10(13)14)11-8(12)5-7-3-4-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
IIWPCYHKTBORFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)CC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((4'-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)amino)-4-oxobutanoic acid](/img/structure/B13640123.png)
